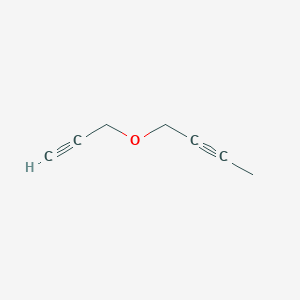2-Butyne, 1-(2-propynyloxy)-
CAS No.: 61051-00-1
Cat. No.: VC19552256
Molecular Formula: C7H8O
Molecular Weight: 108.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61051-00-1 |
|---|---|
| Molecular Formula | C7H8O |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | 1-prop-2-ynoxybut-2-yne |
| Standard InChI | InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3 |
| Standard InChI Key | JPOBDRSXSBENSP-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCOCC#C |
Introduction
| Property | Value |
|---|---|
| CAS No. | 61051-00-1 |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | 1-(prop-2-yn-1-yloxy)but-2-yne |
| DSSTox Substance ID | DTXSID50437387 |
| Nikkaji Number | J674.222J |
Synthesis and Production Methods
Hypothetical Laboratory Synthesis
-
Substrate Preparation: React 2-butyne-1-ol with propargyl bromide in the presence of a base (e.g., potassium carbonate).
-
Reaction Conditions: Conduct the nucleophilic substitution in a polar aprotic solvent (e.g., dimethylformamide) under reflux (≈150°C).
-
Purification: Isolate the product via fractional distillation or column chromatography due to its likely low boiling point.
Physicochemical Properties
Experimental data for 2-Butyne, 1-(2-propynyloxy)- are sparse, but theoretical predictions and analog comparisons provide insights:
-
Solubility: Expected to be soluble in common organic solvents (e.g., diethyl ether, dichloromethane) due to nonpolar alkyne groups. Limited water solubility (<0.1 g/L at 25°C) is anticipated.
-
Thermal Stability: The compound likely decomposes above 200°C, with exothermic peaks observable in differential scanning calorimetry (DSC).
-
Spectroscopic Signatures:
-
IR: Strong absorption bands at ≈3300 cm⁻¹ (C≡C-H stretch) and ≈2100 cm⁻¹ (C≡C stretch).
-
¹H NMR: Signals at δ 4.2–4.5 ppm (OCH₂), δ 2.2–2.4 ppm (C≡CH), and δ 1.8–2.0 ppm (butyne backbone protons).
-
Research Challenges and Future Directions
Current limitations in understanding 2-Butyne, 1-(2-propynyloxy)- highlight critical research needs:
-
Synthetic Optimization: Develop reproducible, high-yield protocols with rigorous spectroscopic characterization.
-
Thermodynamic Profiling: Measure melting/boiling points, vapor pressure, and partition coefficients.
-
Toxicological Screening: Assess acute toxicity in model organisms (e.g., Daphnia magna) to gauge environmental risks.
-
Application-Specific Studies: Explore its utility in metal-organic frameworks (MOFs) or as a monomer in conductive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume